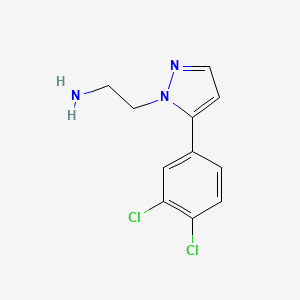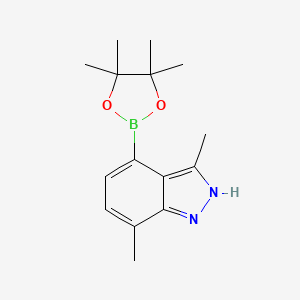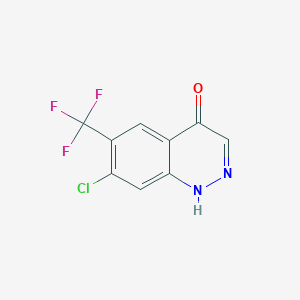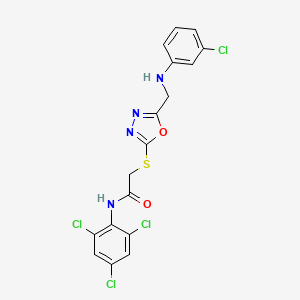![molecular formula C8H4F3NO2 B11777301 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. One common method includes the use of LAIL@MNP nonmartial (MNC-19) as a catalyst . The reaction proceeds through the formation of an intermediate oxazolidine, which is then oxidized to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can enhance the efficiency of the synthesis . These methods allow for the large-scale production of this compound with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and biological activity make it useful in the study of enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both difluoromethoxy and fluorine groups in the oxazole ring contributes to its distinct properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H4F3NO2 |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-2-1-3-5-6(4)13-8(12-5)14-7(10)11/h1-3,7H |
Clave InChI |
HAGJFUXDUJBDGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


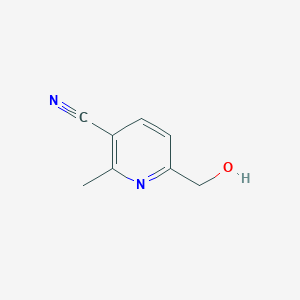
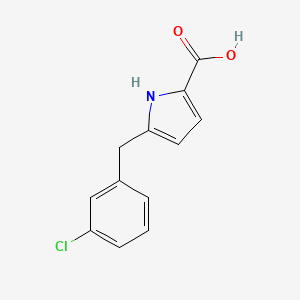
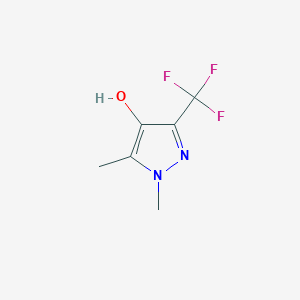
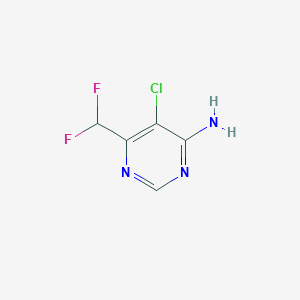
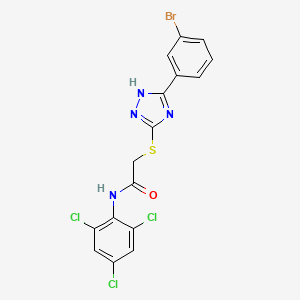
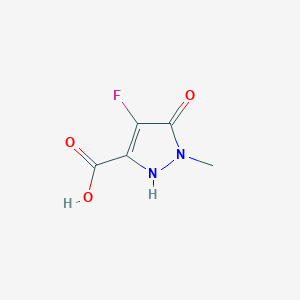
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
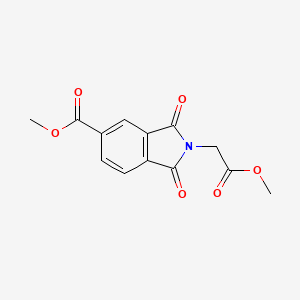
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)
